Synthesis and Properties of 2-Chloroacetophenone: A Technical Guide
Synthesis and Properties of 2-Chloroacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloroacetophenone, a versatile chemical intermediate with significant applications in organic synthesis and as a key component in riot control agents. This document details its synthesis, with a focus on the widely employed Friedel-Crafts acylation, its physicochemical properties, spectroscopic data, and its mechanism of action as a lachrymator.
Physicochemical Properties
2-Chloroacetophenone is a white to gray crystalline solid at room temperature, known for its sharp, irritating odor, though at low concentrations, it can have a floral-like scent.[1][2][3] It is practically insoluble in water but soluble in organic solvents such as alcohol, benzene, and ether.[4]
Table 1: Physical and Chemical Properties of 2-Chloroacetophenone
| Property | Value | Reference |
| Chemical Formula | C₈H₇ClO | [1][4] |
| Molecular Weight | 154.59 g/mol | [1][2] |
| Appearance | Colorless to gray crystalline solid | [1][2][3] |
| Odor | Sharp, irritating, floral-like at low concentrations | [1][5] |
| Melting Point | 52-56 °C | [3][4][5] |
| Boiling Point | 244-245 °C at 760 mmHg | [3][4][5] |
| Density | 1.324 g/cm³ at 25 °C | [3][4] |
| Vapor Pressure | 0.0054 mmHg at 20 °C | [5] |
| Vapor Density | 5.3 (air = 1) | [5] |
| Water Solubility | Insoluble | [2][4][6] |
| Flash Point | 118 °C (244 °F) | [4] |
| CAS Number | 532-27-4 | [4][5] |
Synthesis of 2-Chloroacetophenone
The most common and industrially significant method for the synthesis of 2-chloroacetophenone is the Friedel-Crafts acylation of benzene with chloroacetyl chloride, using a Lewis acid catalyst, typically anhydrous aluminum chloride.[7] Other synthetic routes include the chlorination of acetophenone and the oxidation of ortho-chlorostyrene.
Friedel-Crafts Acylation: A Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of 2-chloroacetophenone via Friedel-Crafts acylation.
Reaction Scheme:
Caption: Friedel-Crafts acylation of benzene.
Materials and Reagents:
-
Benzene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or petroleum ether/ethyl acetate for recrystallization
Experimental Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of dichloromethane.
-
Cooling: Cool the mixture to 0 °C in an ice/water bath.
-
Addition of Acylating Agent: Add a solution of chloroacetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 10 minutes.
-
Addition of Benzene: After the addition of chloroacetyl chloride is complete, add a solution of benzene (0.050 mol) in 10 mL of dichloromethane dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl, while stirring.
-
Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with 20 mL of dichloromethane.
-
Combine the organic layers and wash them sequentially with two portions of saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
Experimental Workflow:
Caption: Experimental workflow for synthesis.
Spectroscopic Data
The structure of 2-chloroacetophenone can be confirmed by various spectroscopic methods.
Table 2: Spectroscopic Data for 2-Chloroacetophenone
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.95 (d, 2H, Ar-H), 7.63 (t, 1H, Ar-H), 7.50 (t, 2H, Ar-H), 4.75 (s, 2H, -CH₂Cl) | [10][11] |
| ¹³C NMR (CDCl₃) | δ 191.0, 134.5, 133.8, 129.0, 128.8, 45.5 | [12] |
| IR (Infrared) | Major peaks at ~1690 cm⁻¹ (C=O stretch), ~1595, 1450 cm⁻¹ (aromatic C=C stretch), ~750, 690 cm⁻¹ (C-H bending), ~720 cm⁻¹ (C-Cl stretch) | [5][13] |
| Mass Spec (MS) | m/z 154 (M⁺), 156 (M⁺+2, due to ³⁷Cl isotope), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) | [2][13] |
Mechanism of Action as a Lachrymator
2-Chloroacetophenone is a potent lachrymator, meaning it causes irritation to the eyes, leading to tearing, pain, and blepharospasm (involuntary tight closure of the eyelids).[14][15] Its mechanism of action is primarily through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[16][17]
TRPA1 is a non-selective cation channel expressed on sensory neurons.[17] Electrophilic compounds like 2-chloroacetophenone can covalently modify cysteine residues on the intracellular domain of the TRPA1 channel, leading to its activation.[18] This activation results in an influx of cations (primarily Ca²⁺), depolarization of the neuron, and the generation of action potentials that are transmitted to the central nervous system, perceived as pain and irritation.[19]
Signaling Pathway:
Caption: TRPA1 activation by 2-chloroacetophenone.
Safety and Handling
2-Chloroacetophenone is a hazardous substance and must be handled with appropriate safety precautions.[4] It is a potent irritant to the eyes, skin, and respiratory tract.[1][14] Acute exposure can cause severe burns.[1]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators 2-chloroacetophenone and o-chlorobenzylidene malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Acetophenone, 2-chloro- [webbook.nist.gov]
- 6. 2'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Purification [chem.rochester.edu]
- 10. 2-Chloroacetophenone(532-27-4) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. rsc.org [rsc.org]
- 13. Acetophenone, 2-chloro- [webbook.nist.gov]
- 14. epa.gov [epa.gov]
- 15. rsc.org [rsc.org]
- 16. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | TRPA1 Channel Activation Inhibits Motor Activity in the Mouse Colon [frontiersin.org]
- 18. Breathtaking TRP Channels: TRPA1 and TRPV1 in Airway Chemosensation and Reflex Control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
